REACTION_CXSMILES
|
Cl.Cl.[C:3]1([CH2:9][NH2:10])([CH2:7][NH2:8])[CH2:6][CH2:5][CH2:4]1.C([O-])(=O)C.[Na+].[Cl:16][Pt-2:17](Cl)(Cl)[Cl:18].[K+].[K+]>O>[C:3]1([CH2:9][NH2:10])([CH2:7][NH2:8])[CH2:6][CH2:5][CH2:4]1.[Pt:17]([Cl:18])[Cl:16] |f:0.1.2,3.4,5.6.7|
|
Name
|
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(CCC1)(CN)CN
|
Name
|
solid
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
1,1-cyclobutanedimethanamine
|
Type
|
product
|
Smiles
|
C1(CCC1)(CN)CN
|
Name
|
platinum chloride
|
Type
|
product
|
Smiles
|
[Pt](Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |